molecular formula C4H6N4O B13445682 1-(1H-Tetrazol-5-YL)propan-1-one

1-(1H-Tetrazol-5-YL)propan-1-one

Cat. No.: B13445682
M. Wt: 126.12 g/mol
InChI Key: GJMUOBKFXWDDQI-UHFFFAOYSA-N
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Description

1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-one is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocyclic compounds. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The unique structure of 1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-one, featuring a tetrazole ring attached to a propanone moiety, makes it an interesting subject for various chemical and biological studies .

Chemical Reactions Analysis

1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, zinc chloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-one involves its interaction with various molecular targets. The tetrazole ring can act as an electron donor or acceptor, influencing the reactivity of the compound. In biological systems, tetrazoles can inhibit enzymes by mimicking the structure of natural substrates or by binding to active sites, thereby blocking enzymatic activity . The specific pathways involved depend on the particular application and target molecule.

Comparison with Similar Compounds

1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-one can be compared with other tetrazole-containing compounds, such as:

The uniqueness of 1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-one lies in its specific combination of the tetrazole ring and the propanone moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

IUPAC Name

1-(2H-tetrazol-5-yl)propan-1-one

InChI

InChI=1S/C4H6N4O/c1-2-3(9)4-5-7-8-6-4/h2H2,1H3,(H,5,6,7,8)

InChI Key

GJMUOBKFXWDDQI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=NNN=N1

Origin of Product

United States

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